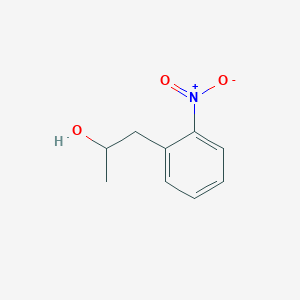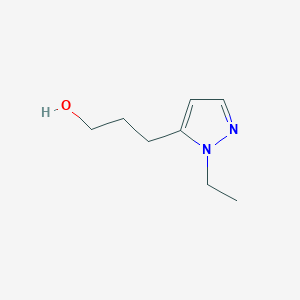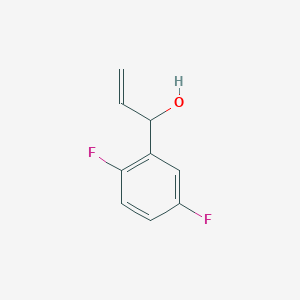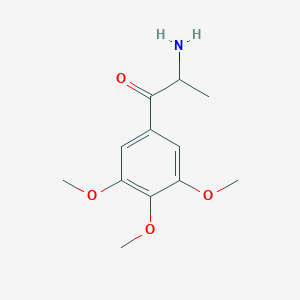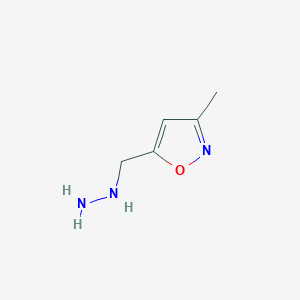
5-(Hydrazinylmethyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydrazinylmethyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with hydrazine derivatives. One common method is the condensation reaction between 3-methylisoxazole-5-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
5-(Hydrazinylmethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and amines.
Substitution: Various substituted isoxazoles depending on the reagents used.
科学研究应用
5-(Hydrazinylmethyl)-3-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coordination complexes with unique properties.
作用机制
The mechanism of action of 5-(Hydrazinylmethyl)-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Methylisoxazole: The parent compound without the hydrazinylmethyl group.
5-(Aminomethyl)-3-methylisoxazole: Similar structure with an amino group instead of a hydrazinyl group.
5-(Hydroxymethyl)-3-methylisoxazole: Similar structure with a hydroxyl group instead of a hydrazinyl group.
Uniqueness
5-(Hydrazinylmethyl)-3-methylisoxazole is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing the compound’s versatility in synthetic and medicinal applications.
属性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
(3-methyl-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3 |
InChI 键 |
NALFOSIVTMSAPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


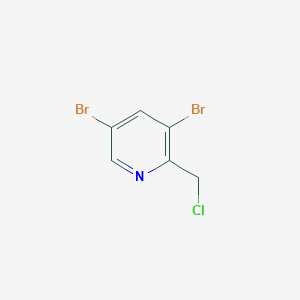
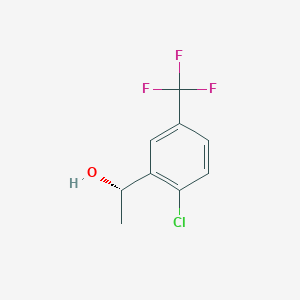

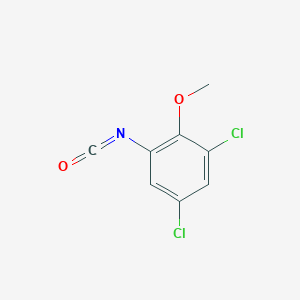
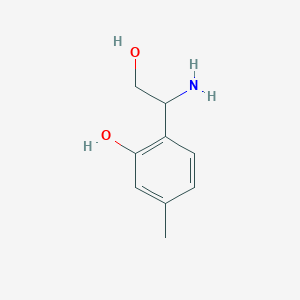

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)

